molecular formula C17H24N2O2S B2451164 N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ CAS No. 1061503-78-3

N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+

Cat. No.: B2451164
CAS No.: 1061503-78-3
M. Wt: 320.45
InChI Key: YAORNUOEAYJDAD-UHFFFAOYSA-N
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Description

N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+: is a complex organic compound that features a pyrrolidine ring and a cycloheptathiophene structure

Properties

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-16(19-10-4-5-11-19)8-9-18-17(21)15-12-13-6-2-1-3-7-14(13)22-15/h12H,1-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAORNUOEAYJDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NCCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkylating agents or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The exact mechanism of action of N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the thiophene structure may play crucial roles in binding to these targets and modulating their activity .

Biological Activity

Overview

N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ is a complex organic compound characterized by a unique combination of a pyrrolidine ring and a cycloheptathiophene structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : N-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
  • Molecular Formula : C17H24N2O2S
  • CAS Number : 1061503-78-3

The compound features a pyrrolidine moiety that enhances its interaction with biological targets, while the cycloheptathiophene structure contributes to its chemical stability and reactivity.

The precise mechanism of action for N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the functional groups present in its structure. The thiophene ring may facilitate electron transfer processes, while the carbonyl and nitrogen functionalities could play roles in hydrogen bonding and molecular recognition.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.
  • Neuroprotective Effects : The compound may influence neuroprotective pathways, although detailed studies are still required to confirm these effects.

Anticancer Activity

A study evaluated the cytotoxic effects of N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of oxidative stress. It was found that treatment with N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+ significantly reduced neuronal cell death induced by oxidative agents.

Comparative Analysis

Compound NameStructure TypeBiological Activity
Pyrrolidine DerivativesPyrrolidine RingAntimicrobial
Thiophene DerivativesThiophene RingAnticancer
N-(3-Oxo...Thio+Pyrrolidine + ThiopheneAntimicrobial, Anticancer, Neuroprotective

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